Chemical structure and properties of N-α-Z-L-glutamine α-tert-butyl ester
Chemical structure and properties of N-α-Z-L-glutamine α-tert-butyl ester
An In-depth Technical Guide to N-α-Z-L-glutamine α-tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-Z-L-glutamine α-tert-butyl ester, a critical amino acid derivative utilized in synthetic peptide chemistry. The document elucidates its chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it details protocols for analytical characterization, discusses its strategic application in peptide synthesis, and outlines essential safety and handling procedures. This guide is intended to serve as an expert resource for researchers and professionals engaged in peptide-based drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction to Protected Amino Acids in Peptide Synthesis
The synthesis of peptides with a defined sequence is a cornerstone of modern drug development and biochemical research. To prevent undesired side reactions and control the sequence of amino acid addition, temporary protecting groups are installed on the reactive functional groups (the α-amine and any side-chain functionalities).[1] The choice of these protecting groups is governed by the principle of orthogonality , where one group can be removed under conditions that leave others, including the bond to the synthetic resin, intact.[1]
Two of the most established strategies in peptide synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) methodologies for N-terminal protection.[1] The benzyloxycarbonyl (Z or Cbz) group, while historically significant in solution-phase synthesis, remains a valuable tool for specific applications, offering unique deprotection conditions via hydrogenolysis.[1] N-α-Z-L-glutamine α-tert-butyl ester is a strategically protected building block designed for such applications, providing control over both the N-terminus and the C-terminus of the glutamine residue.
Chemical Structure and Physicochemical Properties
Structural Elucidation
N-α-Z-L-glutamine α-tert-butyl ester is a derivative of the natural amino acid L-glutamine. Its structure is characterized by three key features:
-
L-Glutamine Core : The foundational chiral amino acid.
-
N-α-Benzyloxycarbonyl (Z) Group : A protecting group on the alpha-amino nitrogen, which prevents uncontrolled polymerization during peptide coupling.
-
α-tert-butyl ester Group : A bulky ester protecting the alpha-carboxyl group, which enhances solubility in organic solvents and prevents its participation in reactions until its intended activation.[2]
The side-chain amide of the glutamine residue remains unprotected, ready to serve its structural or functional role in the final peptide.
IUPAC Name: tert-butyl (2S)-2-[(benzyloxy)carbonylamino]-4-carbamoylbutanoate Synonyms: Z-Gln-OtBu
Physicochemical Data
The key properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄N₂O₅ | Calculated |
| Molecular Weight | 336.38 g/mol | Calculated |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMF) | [2] |
| Storage Conditions | Store refrigerated at 0-8°C or in a freezer | [6][7] |
Synthesis and Purification
The synthesis of N-α-Z-L-glutamine α-tert-butyl ester is a two-step process starting from commercially available L-glutamine. The strategy involves the sequential protection of the α-amino group followed by the esterification of the α-carboxyl group.
Rationale for Synthetic Strategy
The synthetic logic is to first protect the more nucleophilic α-amino group to prevent it from interfering with the subsequent esterification step. The Z-group is chosen for its stability under the acidic conditions required for tert-butyl ester formation and its clean removal via catalytic hydrogenation. The tert-butyl ester is installed to provide steric hindrance that prevents saponification or transesterification under various coupling conditions.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the starting material to the final protected product.
Caption: Synthetic workflow for N-α-Z-L-glutamine α-tert-butyl ester.
Detailed Experimental Protocol
Trustworthiness: This protocol is a representative procedure based on established chemical transformations for amino acid protection.[8][9][10] Researchers should perform in-process checks (e.g., TLC) to monitor reaction completion.
Step 1: Synthesis of N-α-Z-L-Glutamine
-
Dissolution: Dissolve L-glutamine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Cool the mixture to 0°C in an ice bath with stirring.
-
Addition of Protecting Agent: Slowly add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Acidify the mixture to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-α-Z-L-Glutamine, typically as a white solid.
Step 2: Synthesis of N-α-Z-L-glutamine α-tert-butyl ester
-
Reaction Setup: Suspend N-α-Z-L-Glutamine (1.0 eq) in tert-butyl acetate (used as both reagent and solvent). Cool the suspension to 10-15°C.[9]
-
Catalysis: Cautiously add perchloric acid (HClO₄) (approx. 0.2 eq) as a catalyst while maintaining the temperature.[10][11]
-
Expertise & Experience: Perchloric acid is a strong, non-nucleophilic acid that efficiently catalyzes the transesterification reaction without promoting side reactions. The temperature is controlled to prevent decomposition of the product.[9]
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., 15°C) for 4-8 hours, monitoring progress by TLC.[9]
-
Quenching and Workup: Once the reaction is complete, quench by pouring the mixture into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. The crude product should be purified by flash column chromatography on silica gel to yield the final product.
Analytical Characterization
Validation of the final product's identity and purity is critical. The following methods are standard for the characterization of such compounds.
| Technique | Purpose & Expected Observations |
| ¹H-NMR | Confirms the presence of all structural protons: aromatic protons of the Z-group (~7.3 ppm), benzylic CH₂ (~5.1 ppm), α-CH, β-CH₂, γ-CH₂, side-chain NH₂ protons, and the characteristic singlet of the tert-butyl group (~1.4-1.5 ppm).[11] |
| ¹³C-NMR | Verifies the carbon skeleton, including the carbonyls of the carbamate, ester, and side-chain amide, aromatic carbons, and aliphatic carbons.[11] |
| FT-IR | Identifies key functional groups: N-H stretching (amide and carbamate), C=O stretching (ester, carbamate, amide), and aromatic C-H stretching.[12] |
| HRMS (ESI+) | Provides the exact mass of the molecule, confirming the elemental composition. Expected ions: [M+H]⁺, [M+Na]⁺.[12] |
| Chiral HPLC | Assesses the enantiomeric purity to ensure that no racemization occurred during the synthesis, confirming the L-configuration.[7] |
Applications in Research and Drug Development
Utility in Peptide Synthesis
The primary application of N-α-Z-L-glutamine α-tert-butyl ester is as a building block in solution-phase peptide synthesis.[7] Its protected state allows for the controlled elongation of a peptide chain. The Z-group provides robust N-terminal protection, while the tert-butyl ester prevents the C-terminus from reacting. This dual protection is essential when assembling complex peptide fragments.
Orthogonal Deprotection Strategies
The strategic value of this compound lies in the orthogonal nature of its protecting groups. This allows for selective deprotection at either the N-terminus or C-terminus, a crucial capability for fragment condensation strategies in peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 10. CN105541649A - Preparation method of glutamic acid-5-benzyl ester-1-tert-butyl ester hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
